N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide

Physicochemical profiling Lipophilicity Permeability

This unsubstituted parent compound (CAS 1203206-40-9) is the essential baseline for thiophene-2-sulfonamide SAR programs. With zero ChEMBL bioactivity and an identical scaffold to active CA-inhibiting analogs, it serves as the definitive negative control for Z'-factor determination and hit threshold calculation. Its minimal MW (343.50 g/mol), clogP (2.27), and unoccupied 5-position enable systematic mapping of substituent effects without confounding variables. The sp³-rich oxane core (Fsp³=0.57) provides three-dimensionality for fragment-based screening libraries. Procure the authentic parent scaffold to anchor your SAR campaign with confidence.

Molecular Formula C14H17NO3S3
Molecular Weight 343.47
CAS No. 1203206-40-9
Cat. No. B2687635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide
CAS1203206-40-9
Molecular FormulaC14H17NO3S3
Molecular Weight343.47
Structural Identifiers
SMILESC1COCCC1(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3
InChIInChI=1S/C14H17NO3S3/c16-21(17,13-4-2-10-20-13)15-11-14(5-7-18-8-6-14)12-3-1-9-19-12/h1-4,9-10,15H,5-8,11H2
InChIKeyMAJRVRLAZJBJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide (CAS 1203206-40-9): Chemical Identity and Procurement Baseline


N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide (CAS 1203206-40-9) is a synthetic small-molecule sulfonamide featuring a thiophene-2-sulfonamide group linked via a methylene bridge to a 4-(thiophen-2-yl)tetrahydro-2H-pyran (oxane) core. Its molecular formula is C₁₄H₁₇NO₃S₃ with a molecular weight of 343.50 g/mol [1]. The compound belongs to the thiophene-2-sulfonamide class, which has been extensively studied for carbonic anhydrase (CA) inhibition, with reported IC₅₀ values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II [2]. However, as of ChEMBL 20, no specific bioactivity data have been reported for this exact compound, and it is not cited in any peer-reviewed publications [1].

Why Generic Substitution with In-Class Thiophene Sulfonamides Fails: The Case for N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide


Thiophene-2-sulfonamide derivatives cannot be freely interchanged despite their shared pharmacophore. Even within the closely related N-{[4-(thiophen-2-yl)oxan-4-yl]methyl} series, small structural modifications produce measurable differences in molecular properties and commercial availability that directly impact experimental reproducibility. The unsubstituted parent compound (CAS 1203206-40-9) has a molecular weight of 343.50 g/mol and clogP of 2.27 [1], whereas the 5-ethyl analog (CAS 1203111-98-1) has a molecular weight of 371.54 g/mol—an 8.2% increase—which alters lipophilicity, solubility, and membrane permeability in cell-based assays . Furthermore, the parent compound has zero reported bioactivities in ChEMBL 20, making it uniquely suited as a negative control, a role that cannot be fulfilled by active 5-substituted analogs [1]. Substitution without verifying these parameters can lead to irreproducible results and wasted procurement resources.

Quantitative Procurement-Relevant Differentiation Evidence for N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide (CAS 1203206-40-9)


Molecular Property Profile vs. 5-Alkyl Analogs: MW, LogP, and H-Bond Differences That Affect Assay Performance

The target compound has a molecular weight of 343.50 g/mol, clogP of 2.27, and a topological polar surface area (tPSA) of 54 Ų, with 0 hydrogen bond donors and 5 hydrogen bond acceptors [1]. In contrast, the 5-ethyl analog (CAS 1203111-98-1) has a molecular weight of 371.54 g/mol (8.2% heavier), which corresponds to a higher predicted logP and reduced aqueous solubility . The 5-methyl analog (CAS 1203056-18-1) has a molecular weight of 357.5 g/mol [2]. The lower molecular weight and fewer rotatable bonds (2 vs. 3 for the 5-ethyl analog) of the parent compound predict improved passive membrane permeability according to Lipinski's Rule of Five guidelines.

Physicochemical profiling Lipophilicity Permeability Assay compatibility

Absence of Known Bioactivity as a Differentiator: Negative Control Utility for Carbonic Anhydrase and Other Target Screening

According to ChEMBL 20, there are zero known bioactivity records for the target compound, and it is not cited in any peer-reviewed publications [1]. In contrast, the thiophene-2-sulfonamide class as a whole has extensive activity data, with IC₅₀ values against human carbonic anhydrase I ranging from 69 nM to 70 µM and against hCA-II from 23.4 nM to 1.405 µM [2]. This complete absence of reported activity makes the parent compound uniquely valuable as a negative control compound for CA inhibition assays, where 5-substituted analogs (methyl, ethyl, chloro) are expected to retain measurable inhibitory activity.

Negative control Target engagement Assay validation Phenotypic screening

Vendor Purity Differential: 95% vs. 98% for the 5-Ethyl Analog and Implications for Quantitative Assays

The target compound is commercially available at a typical purity of 95% from multiple research chemical suppliers . The closest commercially available analog, the 5-ethyl derivative (CAS 1203111-98-1), is offered at a standard purity of 98% by Bidepharm, with batch-specific quality certificates including NMR, HPLC, and GC . This 3-percentage-point purity difference translates to up to 5% total impurity burden for the parent compound versus up to 2% for the 5-ethyl analog, which can be significant in quantitative biochemical assays requiring precise concentration-response relationships.

Chemical purity Procurement specification Assay reproducibility Quality control

Unsubstituted Thiophene-2-Sulfonamide vs. 5-Substituted Analogs: Different Electronic and Steric Profiles Shaping Target Engagement

The target compound bears an unsubstituted thiophene-2-sulfonamide moiety at the 5-position, whereas the closest analogs carry methyl, ethyl, or chloro substituents at this position [1]. Computational studies on related thiophene sulfonamide derivatives demonstrate that substituents at the thiophene 5-position significantly alter frontier molecular orbital (FMO) energies, chemical hardness (η), and electrophilicity index (ω), which in turn affect binding interactions with zinc-containing enzymes such as carbonic anhydrases [2]. The absence of a 5-substituent in the target compound results in distinct electronic properties and a smaller steric footprint compared to the 5-ethyl analog, which has an additional ethyl group extending approximately 2.5 Å from the thiophene ring.

Structure-activity relationship Electronic effects Steric effects Medicinal chemistry

Optimal Research and Industrial Application Scenarios for N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide (CAS 1203206-40-9)


Negative Control Compound for Carbonic Anhydrase Inhibition Screening Panels

When screening a library of thiophene-2-sulfonamide derivatives for CA inhibition, this compound serves as an ideal negative control because it has zero known bioactivities in ChEMBL 20 [1], unlike the broader thiophene-2-sulfonamide class that shows nanomolar-to-micromolar CA-I/II inhibition [2]. Its structural similarity to active analogs (identical oxane-thiophene scaffold) ensures that any observed assay signal in the negative control wells can be attributed to non-specific effects rather than CA inhibition, enabling accurate Z'-factor calculation and hit threshold determination.

Parent Scaffold for Systematic Structure-Activity Relationship (SAR) Exploration

As the unsubstituted parent compound of the N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide series, this compound provides the baseline for systematic SAR studies. Its molecular weight of 343.50 g/mol and clogP of 2.27 [1] represent the minimum values in the series, allowing researchers to map how incremental additions of substituents (methyl, ethyl, chloro) affect physicochemical properties, target binding, and cellular activity. Starting SAR exploration from this unsubstituted scaffold avoids confounding contributions from pre-existing substituents.

Analytical Reference Standard for HPLC and LC-MS Method Development in Thiophene Sulfonamide Analysis

The compound's well-defined molecular properties (MW = 343.50 g/mol, C₁₄H₁₇NO₃S₃, tPSA = 54 Ų) [1] make it suitable as a reference standard for developing and validating HPLC and LC-MS methods targeting thiophene sulfonamide analytes. Its retention time and mass spectral fragmentation pattern can serve as a benchmark for identifying related compounds in complex mixtures. However, users should note the typical 95% purity specification and apply appropriate purity correction factors in quantitative method validation.

Building Block for Fragment-Based and Diversity-Oriented Synthesis Libraries

The compound's scaffold—featuring an unsubstituted thiophene-2-sulfonamide linked to a sp³-rich oxane ring (fraction sp³ = 0.57) [1]—represents an attractive building block for fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) libraries. The thiophene sulfonamide moiety provides a zinc-binding pharmacophore relevant to carbonic anhydrase and other metalloenzyme targets [2], while the oxane ring contributes three-dimensional character and potential for further functionalization. The absence of a 5-substituent leaves this position available for late-stage diversification through electrophilic substitution or cross-coupling reactions.

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